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Compound of Interest

Compound Name: 2'-Bromo-2-hydroxyacetophenone
CAS No.: 99233-20-2
Cat. No.: B6331890

Get Quote

Executive Summary & Chemical Identity

2'-Bromo-2-hydroxyacetophenone (IUPAC: 1-(2-bromophenyl)-2-hydroxyethan-1-one) is a
critical scaffold in the synthesis of fused heterocycles and pharmaceutical intermediates. In
drug development, precise structural verification is required to distinguish this compound from
its regioisomers, particularly the commercially common

-bromo-2'-hydroxyacetophenone (phenacyl bromide derivative).

This guide delineates the specific electron ionization (EI-MS) fragmentation pathways that
serve as diagnostic fingerprints for the 2'-bromo isomer, focusing on the retention of the
bromine isotopic pattern in key fragment ions.

Chemical Profile
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Property Specification
Common Name 2'-Bromo-2-hydroxyacetophenone
IUPAC Name 1-(2-bromophenyl)-2-hydroxyethan-1-one
CAS Number 2491-36-3 (Note: Often conflated with isomers
in databases)
C
Molecular Formula H
BrO
213.96 Da (
Monoisotopic Mass Br) / 215.96 Da (
Br)

Bromine on the aromatic ring (ortho); Hydroxyl

Key Structural Feature on the

-carbon.[1][2]

Experimental Methodology

To replicate the fragmentation patterns described, the following experimental conditions are
recommended. These parameters ensure reproducible ionization and minimize thermal
degradation prior to analysis.

« lonization Mode: Electron Impact (El) at 70 eV.[1]

¢ Inlet System: Direct Insertion Probe (DIP) or GC-MS (using non-polar capillary columns, e.g.,
DB-5ms).

e Source Temperature: 200°C (Avoid excessive heat to prevent dehydration prior to ionization).

e Scan Range:m/z 40-300.
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Expert Insight: Unlike its side-chain brominated isomers, 2'-Bromo-2-hydroxyacetophenone is

relatively stable. However, high injector temperatures (>250°C) can induce thermal dehydration

(

), which may confuse spectral interpretation.

Fragmentation Mechanism Analysis

The fragmentation of 2'-Bromo-2-hydroxyacetophenone is driven by the stability of the
aromatic ring and the lability of the

-carbon bond. The mass spectrum is characterized by the retention of the bromine atom in the
primary fragment ions, resulting in characteristic doublet peaks (1:1 ratio of

Br:
Br).

Primary Pathway: -Cleavage

The dominant pathway involves the cleavage of the C-C bond between the carbonyl carbon
and the

-carbon (side chain).

 lonization: Removal of an electron from the carbonyl oxygen lone pair yields the molecular
ion
(m/z 214/2186).

o -Cleavage: The bond adjacent to the carbonyl breaks, expelling the hydroxymethyl radical (
CH

OH, mass 31).

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b6331890/docs?utm_src=pdf-body#comparative-guide-mass-spectrometry-fragmentation-of-2-bromo-2-hydroxyacetophenone
https://www.benchchem.com/product/b6331890/docs?utm_src=pdf-body#comparative-guide-mass-spectrometry-fragmentation-of-2-bromo-2-hydroxyacetophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6331890?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e Result: Formation of the 2-bromobenzoyl cation (acylium ion) at m/z 183/185. This is
typically the Base Peak (100% relative abundance).[3]

Secondary Pathway: Decarbonylation

The acylium ion is energetically excited and undergoes subsequent elimination of carbon
monoxide (CO).

e Precursor: 2-bromobenzoyl cation (m/z 183/185).
» Neutral Loss: Expulsion of CO (28 Da).
e Result: Formation of the 2-bromophenyl cation at m/z 155/157.
o Note: This ion retains the bromine signature, confirming the halogen is ring-bound.
Tertiary Pathway: Dehalogenation
Finally, the aryl cation loses the bromine atom.
e Precursor: 2-bromophenyl cation (m/z 155/157).
e Neutral Loss: Loss of Br radical (
Br).

¢ Result: Formation of the phenylene cation (benzyne-like fragment) at m/z 76.

Comparative Performance: Distinguishing Isomers

The "performance” of a mass spectrometry assay is defined by its specificity. The table below
contrasts the target molecule with its most common isomer, 2-Bromo-2'-hydroxyacetophenone
(where Br is on the side chain and OH is on the ring).
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Target: 2'-Bromo-2-

Alternative: 2-Bromo-2'-

Feature

hydroxyacetophenone hydroxyacetophenone
Structure Ring-Br, Sidechain-OH Ring-OH, Sidechain-Br
Base Peak m/z 183/185 (Retains Br) m/z 121 (Loses Br)

Key Mechanism

-cleavage loses
CH

OH

C-Br cleavage loses
Br or
CH

Br

Isotopic Pattern

Strong 1:1 doublets in major

fragments

No Br pattern in base peak

(Salicyloyl ion)

Diagnostic lon

m/z 155 (Bromophenyl cation)

m/z 121 (Hydroxybenzoyl

cation)

Diagnostic Rule: If the base peak of your spectrum shows a distinct 1:1 isotopic split separated

by 2 Da, the bromine is on the aromatic ring. If the base peak is a singlet (e.g., m/z 121), the

bromine was on the side chain and was lost during fragmentation.

Visualization of Fragmentation Pathways[3][5][6][7]

[8]

The following diagram illustrates the fragmentation tree for 2'-Bromo-2-

hydroxyacetophenone, highlighting the mass shifts and isotopic retention.
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Molecular lon [M]+.
m/z 214 | 216 - *CH20H (31 Da) - CO (28 Da) - *Br (79/81 Da)
(1:1 Ratio)

Acylium lon
[2-Br-Ph-COJ+
m/z 183 / 185

(Base Peak)

Decarbonylation

Aryl Cation
[2-Br-Ph]+
m/z 155 / 157

Dehalogenation

Phenylene Cation
[C6H4]+
m/z 76

Click to download full resolution via product page

Figure 1: EI-MS Fragmentation pathway of 2'-Bromo-2-hydroxyacetophenone showing
characteristic mass losses.

Summary of Key lons

Use this table to validate experimental spectra.
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. Relative
m/z Value lon Identity Formula
Abundance
2141216 Molecular lon Moderate (20-40%)
2-Bromobenzoyl _
183/185 _ High (100%)
Cation
155/ 157 2-Bromophenyl Cation High (60-80%)
76 Phenylene Cation Moderate
50/51 Ring Fragmentation Low
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Comparative Guide: Mass Spectrometry Fragmentation
of 2'-Bromo-2-hydroxyacetophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6331890/docs#comparative-guide-mass-
spectrometry-fragmentation-of-2-bromo-2-hydroxyacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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